Secologanin

説明

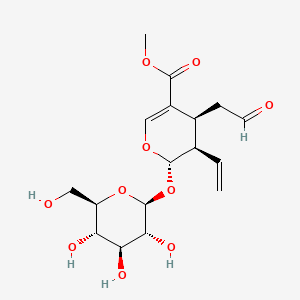

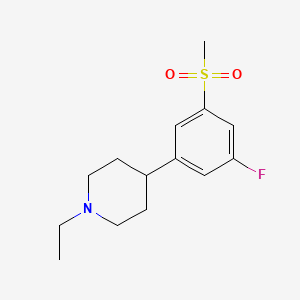

Secologanin is a secoiridoid monoterpene synthesized from geranyl pyrophosphate in the mevalonate pathway . It is a key intermediate in the biosynthesis of most indole, cinchona, ipecacuanha, and pyrroloquinoline alkaloids, as well as of simple monoterpene alkaloids .

Synthesis Analysis

Secologanin is synthesized from loganin through the action of the enzyme secologanin synthase . The functional characterization and regulation of secologanin synthase have been studied in depth, particularly in relation to the biosynthesis of camptothecin .Molecular Structure Analysis

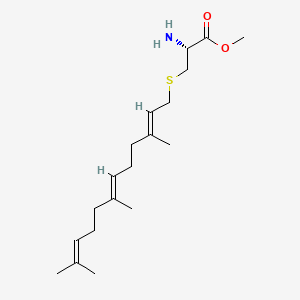

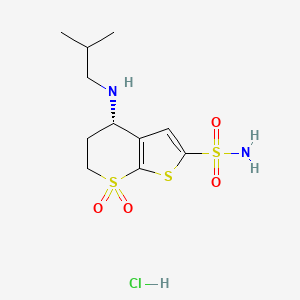

Secologanin has a molecular formula of C17H24O10 . It comprises an open reading frame of 1566 bp in length .Chemical Reactions Analysis

Secologanin is involved in various chemical reactions. For instance, secologanin synthase (cytochrome P450 isoform CYP72A1) catalyzes the oxidative cleavage of loganin into secologanin .Physical And Chemical Properties Analysis

Secologanin has a molecular weight of 388.37 g/mol . It is a solid substance that is used for research purposes .科学的研究の応用

Secologanin: A Comprehensive Analysis of Scientific Research Applications

Medicinal Synthesis: Secologanin is a precursor in the biosynthesis of terpene indole alkaloids (TIAs), which are plant-derived specialized metabolites widely used in medicine. It is involved in the synthesis of various TIAs through species-specific pathways from common intermediates such as strictosidine or strictosamide, produced by coupling tryptamine with secologanin or secologanic acid .

Biotechnological Production: In biotechnology, secologanin’s role extends to the production of valuable alkaloids through transformed root cultures. The expression of genes like secologanin synthase (SLS) has been manipulated in hairy roots of medicinal plants for alkaloid production, showcasing its importance in biotechnological exploration .

Chemical Synthesis: Secologanin serves as a building block in the collective total synthesis of natural products. Innovative strategies involve rapid and stereoselective construction of the secologanin scaffold, demonstrating its utility in organic chemistry and drug development .

Pharmacological Research: The compound’s involvement in camptothecin biosynthesis, a potent anticancer agent, highlights its significance in pharmacological research. Secologanin synthase, a cytochrome P450 enzyme, plays a crucial role in this process, making secologanin an essential study subject for cancer treatment advancements .

Genetic Engineering: Secologanin’s biosynthetic pathway involves complex genetic regulation. Molecular characterization and overexpression analyses of genes like Nn CYP72A1 involved in its synthesis provide insights into genetic engineering approaches to enhance metabolite production .

Metabolic Engineering: Understanding secologanin’s metabolic pathways is crucial for metabolic engineering efforts aimed at increasing the yield of valuable secondary metabolites like TIAs in plants .

作用機序

Target of Action

Secologanin primarily targets the enzymes involved in the biosynthesis of bioactive compounds such as ipecac and terpene indole alkaloids . One of the key enzymes it interacts with is secologanin synthase , a cytochrome P450 involved in camptothecin biosynthesis .

Mode of Action

Secologanin interacts with its target enzymes to facilitate the production of bioactive compounds. For instance, it is formed from loganin through the action of the enzyme secologanin synthase . This interaction results in changes at the molecular level, leading to the production of other compounds.

Biochemical Pathways

Secologanin is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is part of the complex network of pathways involved in the biosynthesis of bioactive compounds . After its formation, secologanin proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .

Result of Action

The action of secologanin results in the production of bioactive compounds. For example, it is transformed into more than 3000 natural products in nature . The formation of these compounds is crucial for various biological activities, including anti-cancerous effects .

Action Environment

The action of secologanin can be influenced by various environmental factors. For instance, the expression of secologanin synthase, a key enzyme in secologanin’s action, can be modulated by different stress-related components . This suggests that environmental stressors can potentially influence the action, efficacy, and stability of secologanin.

将来の方向性

Recent advances in synthetic biology tools have facilitated the engineering of living organisms to manufacture plant natural products like secologanin . A secologanin-based diversity-oriented synthesis (DOS) strategy for novel pseudo-natural alkaloids has been developed, which could lead to the discovery of antimalarial and highly potent neuroprotective skeletons .

特性

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3/t8-,9+,11-,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKKDSFETGLMSB-NRZPKYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941033 | |

| Record name | Methyl (2S,3R,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-oxoethyl)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secologanin | |

CAS RN |

19351-63-4 | |

| Record name | Secologanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19351-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secologanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2S,3R,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-oxoethyl)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Secologanin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK7B26K93T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Secologanin and why is it important?

A1: Secologanin is a monoterpene glucoside that acts as a crucial biosynthetic intermediate in the formation of numerous monoterpenoid indole alkaloids (MIAs) [, ]. These alkaloids encompass a diverse group of over 2000 natural products, many of which possess significant biological activity and are utilized as pharmaceuticals [, , ]. One notable example is the anticancer drug vincristine, derived from the dimeric MIA leurocristine [].

Q2: How does Secologanin contribute to MIA biosynthesis?

A2: Secologanin provides the monoterpene moiety during MIA biosynthesis []. The pathway often begins with the condensation of secologanin with tryptamine, catalyzed by the enzyme strictosidine synthase (STR) [, , ]. This reaction yields strictosidine, a central precursor in the biosynthesis of many MIAs, including catharanthine and vindoline, which ultimately lead to the formation of the anticancer agents vinblastine and vincristine [, ].

Q3: What is the role of Strictosidine Synthase (STR) in relation to Secologanin?

A3: Strictosidine Synthase (STR) is a key enzyme that catalyzes the stereoselective condensation of secologanin with tryptamine to form strictosidine [, , ]. This reaction represents the first committed step in the biosynthesis of many MIAs []. STR exhibits high substrate specificity for both secologanin and tryptamine [, ].

Q4: Where does Secologanin biosynthesis occur within the plant?

A4: In Catharanthus roseus, a model plant for MIA biosynthesis, secologanin biosynthesis is compartmentalized. Early steps occur in specialized internal phloem-associated parenchyma (IPAP) cells, while final elaboration takes place in leaf epidermal cells [, ]. This spatial organization necessitates the intercellular transport of pathway intermediates, including secologanin [].

Q5: What are the implications of Secologanin transport within the plant?

A5: The transport of secologanin and its precursors between different cell types is crucial for efficient MIA biosynthesis []. Recent studies have identified specific transporters, belonging to the Nitrate/Peptide (NPF) transporter family, responsible for the translocation of iridoid glucosides, including secologanin, across cellular membranes []. These transporters play a vital role in maintaining the metabolic flux required for MIA production.

Q6: Have any Secologanin transporters been identified?

A6: Yes, research has identified several Catharanthus roseus NPF transporters (CrNPFs) capable of transporting secologanin and other iridoid glucosides []. Specifically, CrNPF2.4, CrNPF2.5, and CrNPF2.6 have been shown to import 7-deoxyloganic acid, loganic acid, loganin, and secologanin into Xenopus oocytes []. These findings suggest a complex transport network for these intermediates within the plant.

Q7: Can you describe the molecular structure of Secologanin?

A7: Secologanin possesses a unique structure featuring a glucose moiety attached to a secoiridoid aglycone [, ]. The aglycone portion contains a cyclopentane ring fused to a dihydropyran ring, with an aldehyde group and a methyl ester substituent.

Q8: What spectroscopic techniques are used to characterize Secologanin?

A8: Various spectroscopic techniques are employed to elucidate the structure of secologanin, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. 1H-NMR is particularly useful for quantifying secologanin content in plant extracts, with the signal of H-9 serving as a reliable marker [].

Q9: Are there alternative methods for extracting and quantifying Secologanin?

A9: Researchers have explored different extraction methods for secologanin, including ultrasonication with organic solvents, microwave-assisted extraction, and hot water extraction []. Ultrasonication with methanol has shown the highest yield for extracting secologanin from plant material []. Quantitative analysis of secologanin can be achieved using 1H-NMR, with gallic acid often employed as an internal standard [].

Q10: How stable is Secologanin under different conditions?

A10: Secologanin can undergo degradation under certain conditions. For instance, acidic conditions can lead to the cleavage of the acetal bond between the sugar and aglycone moieties []. Additionally, exposure to certain oxidizing agents can result in the formation of epoxides at the vinyl side chain or the β-alkoxyacrylate site [, ].

Q11: Has the reactivity of Secologanin been explored in synthetic chemistry?

A11: Yes, the inherent reactivity of secologanin has been exploited in synthetic organic chemistry to access a wide range of natural products and their analogues [, , , , ]. For example, secologanin has been utilized in the synthesis of heteroyohimbine alkaloid analogues, compounds with potential pharmacological applications [].

Q12: How does the structure of Secologanin influence its reactivity?

A12: The presence of multiple functional groups in secologanin, including an aldehyde, a methyl ester, and a vinyl side chain, contributes to its diverse reactivity [, , , ]. The stereochemistry of secologanin also plays a crucial role in determining the stereochemical outcome of reactions involving this molecule [, ].

Q13: Have there been any computational studies on Secologanin and its derivatives?

A13: Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, have been employed to study secologanin and its interactions with enzymes like strictosidine synthase [, ]. These studies provide valuable insights into the binding modes, reaction mechanisms, and catalytic activity of enzymes involved in MIA biosynthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)